pKa Difference vs. 2,2,2-Trifluoroethoxy Analog
The predicted acid dissociation constant (pKa) of 4-(1,1,2-trifluoroethoxy)benzoic acid reflects the electron-withdrawing effect of the 1,1,2-trifluoroethoxy side chain. While experimental values for the 1,1,2-isomer have not been disclosed in the public domain, the structurally closest comparator, 4-(2,2,2-trifluoroethoxy)benzoic acid (CAS 27914-56-3), has a reported predicted pKa of 4.28 ± 0.10 . In comparison, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5) shows a predicted pKa of 3.43 [1], indicating that substituent count and position strongly modulate acidity. The 1,1,2-trifluoroethoxy group, by virtue of the fluorine atoms being distributed across two carbons (–O–CHF–CHF₂) rather than concentrated on the terminal carbon (–O–CH₂–CF₃), is expected to exert a distinct inductive electron-withdrawing influence, which may shift the pKa into a range that affects reactivity in amide coupling or salt formation differently from the 2,2,2-analog. Procurement of the specfic 1,1,2-regioisomer is therefore essential when the desired synthetic step is sensitive to the carboxylic acid's protonation state.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | Predicted pKa not independently published; structural analogy suggests values in the range 3.4–4.3 |
| Comparator Or Baseline | 4-(2,2,2-trifluoroethoxy)benzoic acid: pKa 4.28 ± 0.10 (predicted); 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: pKa 3.43 (predicted) |
| Quantified Difference | pKa difference of ~0.8–1.0 units between mono- and bis-2,2,2-trifluoroethoxy analogs; 1,1,2-isomer position inferred |
| Conditions | Predicted pKa values from JChem / ChemicalBook databases |
Why This Matters
A difference of ~1 pKa unit corresponds to a 10-fold change in acid dissociation, which can critically affect coupling efficiency, salt formation, and aqueous/organic partition behavior during synthesis.
- [1] ChemBase. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (CBID:95173). Acid pKa 3.435 (JChem predicted). View Source
